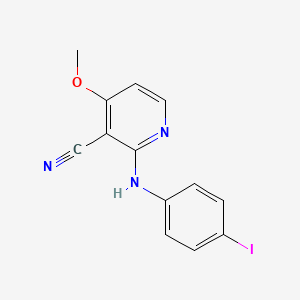

2-(4-碘代苯胺基)-4-甲氧基烟腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

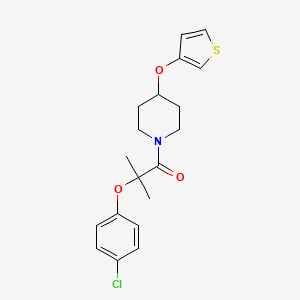

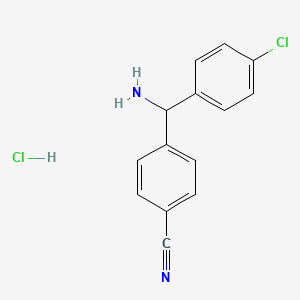

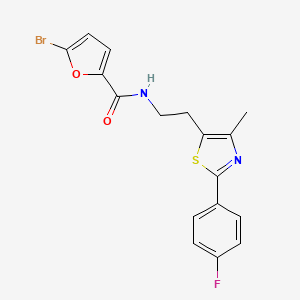

The compound “2-(4-Iodoanilino)-4-methoxynicotinonitrile” is a complex organic molecule. It likely contains an aniline group (a phenyl group attached to an amino group), which is substituted with an iodine atom at the 4-position . The “4-methoxynicotinonitrile” part suggests the presence of a nicotinonitrile group (a pyridine ring with a nitrile group) that is substituted with a methoxy group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the iodoanilino and methoxynicotinonitrile groups. Unfortunately, without specific literature or resources detailing the synthesis of this exact compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The iodoanilino group would consist of a six-membered benzene ring with an amino (NH2) group and an iodine atom. The methoxynicotinonitrile group would consist of a pyridine ring with a methoxy (OCH3) group and a nitrile (CN) group .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The amino group in the iodoanilino portion could potentially participate in various reactions, such as condensation or acylation. The nitrile group in the methoxynicotinonitrile portion could undergo reactions like hydrolysis or reduction .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors influencing these properties could include the size and shape of the molecule, the types and locations of functional groups, and the presence of any charges or polar bonds .科学研究应用

当然!以下是关于 2-(4-碘代苯胺基)-4-甲氧基烟腈 的科学研究应用的全面分析,重点介绍了六个独特的应用:

药物开发

2-(4-碘代苯胺基)-4-甲氧基烟腈 是一种有价值的化合物,在药物研究中具有作为药物合成砌块的潜力。 它独特的结构允许创建各种衍生物,这些衍生物可以被测试用于治疗特性,包括抗炎、抗癌和抗菌活性 .

有机合成

这种化合物经常用作有机合成中的中间体。它的官能团使其成为合成更复杂分子的通用起始原料。 研究人员利用它来开发新的合成途径和方法,提高有机反应的效率和范围 .

材料科学

在材料科学中,2-(4-碘代苯胺基)-4-甲氧基烟腈 被探索用于创造具有特定特性的新型材料。 将其掺入聚合物和其他材料中可以导致开发出具有独特电学、光学或机械特性的物质 .

化学生物学

化学生物学家使用这种化合物在分子水平上研究生物过程。 通过将其掺入探针或其他生物活性分子,研究人员可以研究各种生物系统的相互作用和功能,从而有助于理解复杂的生化途径 .

药物化学

在药物化学中,2-(4-碘代苯胺基)-4-甲氧基烟腈 作为设计新的治疗剂的支架。 它的结构允许进行修饰,可以增强潜在药物的效力、选择性和药代动力学特性,使其成为药物发现和开发中的关键组成部分 .

环境化学

这种化合物还在环境化学中被研究,以了解其在环境中的潜在影响和行为。 研究人员调查其降解途径、毒性和与其他环境成分的相互作用,以评估其安全性及其对环境的影响 .

这些应用突出了 2-(4-碘代苯胺基)-4-甲氧基烟腈 在各个科学研究领域的多功能性和重要性。如果您需要有关任何特定应用的更详细的信息,请随时提出!

作用机制

Target of Action

Similar compounds such as pimasertib and Cobimetinib are known to inhibit the Mitogen-Activated Protein Kinase Kinase (MAPKK or MEK1) which is a part of the MAPK/ERK signaling pathway . This pathway affects cell cycle, proliferation, differentiation, and secretion as a response to diverse stimuli .

Mode of Action

Similar compounds like cobimetinib are known to bind to and selectively inhibit mek1 and mek2 . The inhibition results in decreased ERK1/2 phosphorylation . Cobimetinib maintains its inhibitory effect even when MEK is already phosphorylated .

Biochemical Pathways

Similar compounds like cobimetinib are known to inhibit the mapk/erk signaling pathway . This pathway is frequently over-activated in human tumors .

Pharmacokinetics

Similar compounds like cobimetinib are known to be orally bioavailable . The recommended dosage of oral Cobimetinib is 60 mg once daily for 21 consecutive days, followed by a 7-day break, for a total cycle length of 28 days, in combination with vemurafenib .

Result of Action

Similar compounds like cobimetinib are known to have broad anti-tumor activity . Concomitant administration of Cobimetinib and vemurafenib leads to better tumor response than vemurafenib alone .

未来方向

属性

IUPAC Name |

2-(4-iodoanilino)-4-methoxypyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10IN3O/c1-18-12-6-7-16-13(11(12)8-15)17-10-4-2-9(14)3-5-10/h2-7H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNOYOOFBWGHQIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)NC2=CC=C(C=C2)I)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10IN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2392865.png)

![N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-tosylacetamide](/img/structure/B2392867.png)

![(E)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2392870.png)

![(2E)-3-(furan-2-yl)-N-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B2392876.png)

![N-[(5-cyclopropylpyridin-3-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2392877.png)

![3-(4-fluorophenyl)-7,9-dimethyl-1-(3-phenylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2392879.png)

![2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide](/img/structure/B2392887.png)

![N-(butan-2-yl)-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2392888.png)